1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL is an organic compound that features a methoxyphenyl group attached to a heptenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl alcohol with a suitable heptenol derivative under acidic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces saturated alcohols.
Scientific Research Applications
1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL exerts its effects involves interactions with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological outcomes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
652986-90-8 |
---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methoxy]-6-methylhept-6-en-3-ol |
InChI |
InChI=1S/C16H24O3/c1-13(2)4-7-15(17)10-11-19-12-14-5-8-16(18-3)9-6-14/h5-6,8-9,15,17H,1,4,7,10-12H2,2-3H3 |
InChI Key |
VKRKEXXFSXOHSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(CCOCC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.